molecular formula C17H22N3O15P3 B12848902 ((2R,3S,5R)-5-(5-(Benzylcarbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

((2R,3S,5R)-5-(5-(Benzylcarbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Cat. No.: B12848902
M. Wt: 601.3 g/mol
InChI Key: WMDWZACFHYFYPY-BFHYXJOUSA-N
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Description

The compound ((2R,3S,5R)-5-(5-(Benzylcarbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate is a complex organic molecule It features a pyrimidine ring, a tetrahydrofuran ring, and a triphosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(5-(Benzylcarbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Attachment of the Benzylcarbamoyl Group: This step involves the reaction of the pyrimidine derivative with benzyl isocyanate.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed via a cyclization reaction involving a suitable diol precursor.

    Attachment of the Triphosphate Group: The final step involves the phosphorylation of the hydroxyl group using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the tetrahydrofuran ring.

    Reduction: Reduction reactions can occur at the carbonyl groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can take place at the benzylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Molecular Probes: It can be used as a molecular probe in biochemical assays to study enzyme activity and protein interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Biotechnology: The compound can be used in biotechnological applications such as the development of biosensors and biochips.

    Agriculture: It can be used in the development of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-5-(5-(Benzylcarbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triphosphate group can mimic natural phosphate groups, allowing the compound to interfere with phosphorylation-dependent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): ATP is a naturally occurring triphosphate compound that plays a crucial role in cellular energy transfer.

    Nicotinamide Adenine Dinucleotide (NADH): NADH is another important biological molecule involved in redox reactions and energy metabolism.

Uniqueness

The uniqueness of ((2R,3S,5R)-5-(5-(Benzylcarbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate lies in its complex structure, which combines features of both nucleotides and small organic molecules. This allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H22N3O15P3

Molecular Weight

601.3 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H22N3O15P3/c21-12-6-14(33-13(12)9-32-37(28,29)35-38(30,31)34-36(25,26)27)20-8-11(16(23)19-17(20)24)15(22)18-7-10-4-2-1-3-5-10/h1-5,8,12-14,21H,6-7,9H2,(H,18,22)(H,28,29)(H,30,31)(H,19,23,24)(H2,25,26,27)/t12-,13+,14+/m0/s1

InChI Key

WMDWZACFHYFYPY-BFHYXJOUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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